6-Bromo-2,3-difluorobenzoic acid

Description

BenchChem offers high-quality 6-Bromo-2,3-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

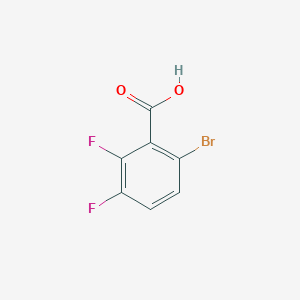

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIYHMCGMOJBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624714 | |

| Record name | 6-Bromo-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183065-72-7 | |

| Record name | 6-Bromo-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 6-Bromo-2,3-difluorobenzoic acid: Properties, Synthesis, and Applications

6-Bromo-2,3-difluorobenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a crucial building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional substitution pattern—a carboxylic acid, a bromine atom, and two vicinal fluorine atoms—provides a powerful platform for the synthesis of complex molecular architectures. The strategic placement of these groups allows for orthogonal chemical modifications, making it an invaluable intermediate for drug discovery programs and the development of advanced materials.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 6-Bromo-2,3-difluorobenzoic acid, grounded in established scientific principles and field-proven insights.

Section 1: Core Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, reactivity, and analytical identification.

Physicochemical Properties

6-Bromo-2,3-difluorobenzoic acid is typically supplied as an off-white to light yellow crystalline solid.[1] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 183065-72-7 | [2][3] |

| Molecular Formula | C₇H₃BrF₂O₂ | [2][4] |

| Molecular Weight | 237.00 g/mol | [2][5] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 117-120 °C | [1] |

| Storage | Sealed in a dry place, Room Temperature or 2-8°C | [1][5] |

The compound exhibits limited solubility in water but is soluble in common organic solvents such as ethers, tetrahydrofuran (THF), and acetone. Due to its acidic nature, it readily dissolves in aqueous basic solutions.

Spectroscopic Signature

While specific spectra are best obtained from the supplier for a given lot, the expected spectroscopic characteristics can be predicted based on its structure.[5][6] This analysis is critical for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple, showing two signals in the aromatic region (typically δ 7.0-8.0 ppm). These signals would correspond to the two aromatic protons, appearing as complex multiplets due to coupling with each other (ortho-coupling) and with the two fluorine atoms (H-F coupling). The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The carbon spectrum will display seven distinct signals. The carboxyl carbon will be the most downfield (δ ~165-170 ppm). The six aromatic carbons will appear in the δ 110-160 ppm range. The carbons directly bonded to the highly electronegative fluorine atoms will show large one-bond carbon-fluorine coupling constants (¹JCF), while other carbons will exhibit smaller two- or three-bond couplings (²JCF, ³JCF), often resulting in complex splitting patterns (e.g., doublet of doublets).

-

¹⁹F NMR (Fluorine NMR): Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will appear as doublets due to coupling with each other and will exhibit further fine splitting from coupling to the nearby aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom, with two peaks of nearly equal intensity at m/z 236 and 238 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).

Section 2: Synthesis and Manufacturing Protocol

The most logical and industrially relevant synthesis of 6-Bromo-2,3-difluorobenzoic acid proceeds from the commercially available precursor, 1-bromo-2,3-difluorobenzene.[7] The strategy involves a low-temperature halogen-metal exchange followed by carboxylation—a robust and well-documented transformation in organic chemistry.[3][5]

Synthetic Workflow: Lithiation and Carboxylation

The overall transformation is a two-step, one-pot process that leverages the high reactivity of organolithium intermediates.

Caption: Synthetic pathway from precursor to final product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[3] All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-2,3-difluorobenzene (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) and cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: While maintaining the internal temperature below -70 °C, slowly add n-butyllithium (n-BuLi, ~1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.

-

Causality Insight: This step performs a halogen-metal exchange. The bromine atom is exchanged for lithium. Maintaining a very low temperature is critical to prevent side reactions, such as the elimination of lithium fluoride or reaction with the solvent.

-

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Carboxylation: Crush solid carbon dioxide (dry ice) into a fine powder and add it portion-wise to the reaction mixture in excess (~3-5 eq). A significant exotherm may be observed; add the dry ice slowly to keep the temperature below -60 °C.

-

Trustworthiness Check: Using a large excess of freshly crushed dry ice ensures efficient trapping of the highly reactive aryllithium species to form the lithium carboxylate salt. Gaseous CO₂ can also be bubbled through the solution, but solid CO₂ is often more practical on a lab scale.[3]

-

-

Quenching and Workup: Once the addition is complete, allow the mixture to slowly warm to room temperature. Quench the reaction by adding water, followed by acidification to a pH of ~1-2 with aqueous hydrochloric acid (e.g., 1 M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford high-purity 6-Bromo-2,3-difluorobenzoic acid.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic value of 6-Bromo-2,3-difluorobenzoic acid lies in the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Caption: Orthogonal reactivity of the primary functional sites.

Reactivity at the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, such as:

-

Esterification: Reaction with alcohols under acidic conditions (e.g., H₂SO₄) or using coupling agents.

-

Amide Formation: Activation with reagents like thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with an amine, or direct coupling using peptide coupling agents (e.g., EDC, HATU).

The acidity of the benzoic acid is enhanced by the inductive electron-withdrawing effects of the adjacent fluorine and bromine atoms.[2]

Reactivity at the Aryl Bromide

The carbon-bromine bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This is arguably its most important feature for building molecular complexity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl structures.[2]

-

Buchwald-Hartwig Amination: Reaction with amines to install nitrogen-based substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

The electron-withdrawing nature of the fluorine substituents can sometimes enhance the rate of oxidative addition to the Pd(0) catalyst, a key step in these catalytic cycles.[2]

Influence on the Aromatic Ring

The benzoic acid, fluorine, and bromine substituents are all electron-withdrawing and deactivating towards electrophilic aromatic substitution. They direct incoming electrophiles primarily to the C-5 position, which is meta to the carboxylic acid and ortho/para to the halogens. However, such reactions are often difficult and require harsh conditions.

Section 4: Applications in Research and Development

The true value of 6-Bromo-2,3-difluorobenzoic acid is realized in its application as an intermediate in the synthesis of high-value targets.

-

Pharmaceuticals: Polysubstituted fluorinated aromatics are privileged scaffolds in drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability. This building block is ideal for synthesizing inhibitors of enzymes like kinases and proteases, where precise vectoral orientation of substituents is key for activity. Patents for protein kinase inhibitors often utilize structurally related bromo-fluoro-benzoic acids to construct the core of the active molecule.[8]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and bromine can lead to potent herbicides, fungicides, and insecticides.

-

Materials Science: The compound can be used to synthesize fluorinated polymers, liquid crystals, and materials for organic light-emitting diodes (OLEDs), where the electronic properties and stability conferred by the halogen atoms are highly desirable.[9]

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 6-Bromo-2,3-difluorobenzoic acid should always be consulted from the supplier, data from analogous compounds provide a strong basis for safe handling protocols.

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [10] |

| Skin Irritation | H315: Causes skin irritation | [11] |

| Eye Irritation | H319: Causes serious eye irritation | [10][11] |

| Respiratory Irritation | H335: May cause respiratory irritation | [11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- Parchem. (n.d.). 6-Bromo-2,3-Difluorobenzoic Acid (Cas 183065-72-7).

- Santa Cruz Biotechnology. (n.d.). 6-Bromo-2,3-difluorobenzoic acid.

- Synquest Labs. (n.d.). 6-Bromo-2,3-difluorobenzoic acid.

- BLD Pharm. (n.d.). 183065-72-7 | 6-Bromo-2,3-difluorobenzoic acid.

- Appchem. (n.d.). 6-Bromo-2,3-difluorobenzoic acid | 183065-72-7.

- ChemicalBook. (n.d.). 2,3-DIFLUORO-6-BROMOBENZOIC ACID (183065-72-7) Product Description.

- ChemicalBook. (n.d.). 2,3-DIFLUORO-6-BROMOBENZOIC ACID(183065-72-7) 13C NMR spectrum.

- PubChem. (n.d.). 1-Bromo-2,3-difluorobenzene.

- Gesteiro, S., et al. (2022).

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,6-Difluorobenzoic acid.

- BenchChem. (n.d.). 1-Bromo-2,3-difluorobenzene | 38573-88-5.

- Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds.

- Sigma-Aldrich. (n.d.). 1-Bromo-2,3-difluorobenzene 98%.

- Santa Cruz Biotechnology. (n.d.). 1-Bromo-2,3-difluorobenzene | CAS 38573-88-5.

- ChemicalBook. (n.d.). 6-bromo-3-chloro-2,4-difluorobenzoic acid.

- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.

- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- ChemScene. (n.d.). 1807181-69-6 | 2,3-Dibromo-6-fluorobenzoic acid.

- Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

- Google Patents. (n.d.). US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.

- Angene Chemical. (2021). Safety Data Sheet - 4-Bromo-2,6-difluorobenzoic acid.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

Sources

- 1. quora.com [quora.com]

- 2. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | Benchchem [benchchem.com]

- 3. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 6. 2,3-DIFLUORO-6-BROMOBENZOIC ACID(183065-72-7) 13C NMR spectrum [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. hmdb.ca [hmdb.ca]

- 11. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Bromo-2,3-difluorobenzoic Acid: A Strategic Building Block in Modern Drug Discovery

For the discerning researcher in medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a discovery campaign. Among the vast arsenal of chemical intermediates, 6-Bromo-2,3-difluorobenzoic acid (CAS No. 183065-72-7) has emerged as a particularly valuable scaffold. Its unique trifunctionalized aromatic core—featuring a carboxylic acid, a bromine atom, and a vicinal difluoro motif—offers a convergence of reactivity and physicochemical modulation that is highly sought after in the synthesis of complex, biologically active molecules.[1][2][3]

This guide provides an in-depth examination of this compound, moving beyond catalog data to explore the causality behind its synthetic utility, detailed experimental insights, and its strategic role in constructing novel molecular architectures.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's properties is paramount for its effective use. 6-Bromo-2,3-difluorobenzoic acid is a solid at room temperature, a property that simplifies handling and weighing for reaction setup.[4] Its key identifying information is summarized below.

| Property | Value | Source |

| CAS Number | 183065-72-7 | |

| Molecular Formula | C₇H₃BrF₂O₂ | [1] |

| Molecular Weight | 237.00 g/mol | [1] |

| Melting Point | 252 - 254 °C | |

| logP (octanol/water) | 2.86 (experimental) | [4] |

| SMILES | O=C(O)C1=C(Br)C=CC(F)=C1F | [2][5] |

Interpreting the Spectroscopic Signature

-

¹H NMR: The spectrum is expected to be simple, showing two aromatic protons as complex multiplets, likely in the 7.0-8.0 ppm range, coupled to each other and to the fluorine atoms. A very broad singlet corresponding to the carboxylic acid proton will appear far downfield (>10 ppm), which will disappear upon a D₂O shake.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The carboxyl carbon (C=O) will be the most deshielded, appearing around 165 ppm. The aromatic carbons will appear in the 110-150 ppm range, with the carbons directly attached to the electronegative fluorine and bromine atoms showing characteristic shifts and C-F coupling.

-

¹⁹F NMR: Two distinct resonances are expected, with chemical shifts and coupling patterns indicative of their ortho relationship and their respective couplings to adjacent protons.

-

IR Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and strong C-F stretches in the fingerprint region (approx. 1000-1300 cm⁻¹).

The Strategic Importance of Trifunctionality in Synthesis

The power of 6-Bromo-2,3-difluorobenzoic acid lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule, a cornerstone of efficient and convergent synthesis. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the entire aromatic ring.[8]

The Bromine Handle: A Gateway to C-C and C-N Coupling

The bromine atom at the 6-position is the primary site for introducing molecular complexity, most commonly via palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in typical catalytic cycles (e.g., oxidative addition to Pd(0)) than the highly stable C-F bonds.[9] This differential reactivity is the key to its utility, allowing for selective functionalization.

A prime example is the Suzuki-Miyaura coupling, a robust method for forming new carbon-carbon bonds. This reaction enables the linkage of the difluorobenzoic acid core to a wide variety of aryl or heteroaryl boronic acids or esters, a common strategy in building the core scaffolds of many modern pharmaceuticals.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura coupling reaction.

The Difluoro Motif: Modulator of Physicochemical Properties

The vicinal 2,3-difluoro substitution is not merely a passive spectator. Fluorine's high electronegativity profoundly impacts the electronic character of the aromatic ring. This has several critical consequences for drug development:

-

Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), increasing the half-life of a drug molecule.

-

pKa Modulation: The electron-withdrawing effect of the fluorines increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[10] This can be crucial for tuning a compound's solubility and its interaction with biological targets.

-

Enhanced Binding Affinity: The C-F bond can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding affinity and potency.

Furthermore, the electron-deficient nature of the ring makes it susceptible to Nucleophilic Aromatic Substitution (SₙAr) , although this is less common than cross-coupling at the bromine position. In specific contexts, one of the fluorine atoms could be displaced by a strong nucleophile, particularly if further activated by other electron-withdrawing groups.[11][12]

The Carboxylic Acid: A Versatile Anchor and Pharmacophore

The carboxylic acid is a classic functional group in medicinal chemistry. It can serve as:

-

An anionic anchor , forming strong ionic bonds or hydrogen bonds with basic residues (like lysine or arginine) in a protein's active site.

-

A synthetic handle for amide bond formation . This is one of the most common reactions in drug synthesis, allowing the core to be connected to other fragments, amines, or amino acids.

Synthesis and Purification Protocols

The most direct and common laboratory synthesis of 6-Bromo-2,3-difluorobenzoic acid involves the oxidation of the corresponding aldehyde, 6-Bromo-2,3-difluorobenzaldehyde (CAS 360576-04-1).[13][14] The aldehyde itself is a commercially available starting material.

Protocol: Oxidation of 6-Bromo-2,3-difluorobenzaldehyde

This protocol is a representative procedure based on standard oxidation methods for aromatic aldehydes.

I. Materials and Reagents:

-

6-Bromo-2,3-difluorobenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone (reagent grade)

-

Water (distilled or deionized)

-

Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated and 1M solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel.

II. Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 6-Bromo-2,3-difluorobenzaldehyde in a minimal amount of acetone. Add water to create a 1:1 acetone/water mixture, ensuring the aldehyde remains dissolved.

-

Oxidation: Slowly add a solution of potassium permanganate (approx. 1.1 equivalents) in water to the stirred aldehyde solution. The addition should be portion-wise or dropwise to control the exothermic reaction. The mixture will turn dark brown as manganese dioxide (MnO₂) precipitates.

-

Reaction Monitoring: Gently heat the mixture to reflux for 1-2 hours or until TLC analysis (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) shows complete consumption of the starting aldehyde.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by adding solid sodium sulfite until the purple color disappears and only the brown MnO₂ precipitate remains.

-

Workup - Filtration and Acidification: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the filter cake with a small amount of water. Transfer the clear filtrate to a beaker and cool in an ice bath.

-

Precipitation: Slowly acidify the filtrate with concentrated HCl until the pH is ~1-2. The desired product, 6-Bromo-2,3-difluorobenzoic acid, should precipitate as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

-

Drying and Characterization: Dry the purified solid under vacuum. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Sources

- 1. scbt.com [scbt.com]

- 2. appchemical.com [appchemical.com]

- 3. 6-Bromo-2,3-difluorobenzoic acid | C7H3BrF2O2 | CID 22320268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 183065-72-7|6-Bromo-2,3-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. 2-Amino-6-bromo-3,5-difluorobenzoic acid | Benchchem [benchchem.com]

- 10. Benzoic acid - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 6-Bromo-2,3-difluorobenzaldehyde [oakwoodchemical.com]

- 14. 6-Bromo-2,3-difluorobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2,3-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and materials science is built upon a foundational understanding of molecular architecture. The precise arrangement of atoms within a molecule dictates its reactivity, its interaction with biological targets, and its macroscopic physical properties. This guide provides a detailed examination of the molecular structure of 6-Bromo-2,3-difluorobenzoic acid, a compound of interest in synthetic chemistry and potential pharmaceutical applications. As a substituted benzoic acid, its structure is a fascinating interplay of aromaticity, inductive effects, and steric hindrance. This document, intended for a specialist audience, moves beyond a superficial overview to provide a deeper understanding of the molecule's core structural features.

Molecular Identity and Physicochemical Properties

6-Bromo-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid. Its fundamental identifiers and key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 183065-72-7 | [1] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1] |

| Molecular Weight | 237.0 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1F)F)C(=O)O)Br | [2] |

| InChI | InChI=1S/C7H3BrF2O2/c8-3-1-2(9)5(10)6(4(3)7(11)12)F/h1H,(H,11,12) | Inferred from Structure |

| InChIKey | Not explicitly found in searches, but can be generated from the structure. | |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 117-120 °C | [3] |

These identifiers are crucial for unambiguous documentation and database searches, forming the bedrock of reproducible scientific inquiry.

Structural Elucidation: A Detailed Analysis

The molecular architecture of 6-Bromo-2,3-difluorobenzoic acid is defined by a benzene ring substituted with a carboxyl group, a bromine atom, and two fluorine atoms. The relative positions of these substituents are critical to the molecule's overall conformation and reactivity.

The Aromatic Core and Substituent Effects

The foundation of the molecule is a planar benzene ring. The delocalized π-electron system of the ring confers significant thermodynamic stability. The substituents, however, modulate the electron density and geometry of this core.

-

Carboxylic Acid Group (-COOH): This group is electron-withdrawing and deactivating towards electrophilic aromatic substitution. The carbon atom of the carboxyl group is sp² hybridized, and the group itself can exhibit resonance. The orientation of the carboxylic acid group relative to the ring is a key structural parameter. Due to steric hindrance from the adjacent fluorine atom at position 2, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring to some extent.

-

Fluorine Atoms (-F): Located at positions 2 and 3, these highly electronegative atoms exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack. The fluorine atoms also have a weak electron-donating mesomeric effect (+M) due to their lone pairs, but the inductive effect is generally dominant for halogens.

-

Bromine Atom (-Br): Situated at position 6, bromine is also an electronegative halogen that exerts an electron-withdrawing inductive effect. Its larger atomic radius compared to fluorine may introduce additional steric strain, particularly with the adjacent carboxylic acid group.

Predicted Molecular Geometry

While a definitive crystal structure for 6-Bromo-2,3-difluorobenzoic acid is not publicly available, we can infer its likely geometry from related compounds and theoretical considerations. For instance, the crystal structure of the parent compound, benzoic acid, is well-characterized, with the molecule typically forming hydrogen-bonded dimers in the solid state.[4] A similar dimeric association through hydrogen bonding between the carboxylic acid groups is highly probable for 6-Bromo-2,3-difluorobenzoic acid.

Bond Lengths and Angles:

The bond lengths within the benzene ring are expected to be in the range of 1.39 Å, characteristic of aromatic C-C bonds.[5] However, the substitution pattern will likely introduce slight distortions. For example, the C1-C2 and C1-C6 bonds may be slightly elongated due to the steric bulk of the substituents.

-

C-F bonds: These are expected to be short and strong, with a typical length of around 1.35 Å.

-

C-Br bond: This bond will be significantly longer, in the region of 1.90 Å.

-

C-C (carboxyl): The bond between the ring and the carboxyl carbon is expected to be around 1.48-1.50 Å.

-

C=O and C-O (carboxyl): These will have typical double and single bond character, respectively, although resonance will lead to an averaging of these lengths.

The bond angles within the benzene ring will deviate slightly from the ideal 120° of a perfect hexagon due to the differing electronic and steric demands of the substituents. The internal angle at C1, bearing the bulky carboxylic acid group, may be slightly compressed, while the angles at C2 and C6 may be slightly expanded.

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule has a single proton on the aromatic ring. Its chemical shift will be influenced by the surrounding electron-withdrawing groups. We would expect to see a single signal, likely a doublet of doublets due to coupling with the adjacent fluorine atoms. The exact chemical shift would require experimental determination or high-level computational prediction.

-

¹³C NMR: We would expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the carboxyl group will be the most downfield shifted (typically ~165-175 ppm). The aromatic carbons will appear in the range of ~110-140 ppm. The carbons directly attached to the electronegative fluorine and bromine atoms will show characteristic shifts and C-F coupling.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 3. These signals will likely show coupling to each other and to the adjacent aromatic proton.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups:

-

O-H stretch: A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, are indicative of the C-F bonds.

-

C-Br stretch: A weaker absorption at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

-

Aromatic C-H and C=C stretches: These will also be present in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 236 and 238 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. Fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the aromatic ring.

Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure of 6-Bromo-2,3-difluorobenzoic acid.

Caption: 2D structure of 6-Bromo-2,3-difluorobenzoic acid.

Conclusion

The molecular structure of 6-Bromo-2,3-difluorobenzoic acid is characterized by a multifaceted interplay of its constituent atoms and functional groups. The substituted benzene ring forms a stable core, with the electronic properties of the molecule being significantly influenced by the strong inductive effects of the fluorine and bromine atoms, and the electron-withdrawing nature of the carboxylic acid group. While a complete experimental characterization of its three-dimensional structure and spectroscopic properties is not yet widely available, established principles of chemical bonding and spectroscopy allow for a robust and detailed prediction of its key molecular features. This guide provides a comprehensive overview based on currently available data and theoretical understanding, serving as a valuable resource for researchers working with this and related compounds.

References

-

PubChem. 6-Bromo-2,3-difluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

University of Wisconsin-Platteville. Benzoic Acid Calculations. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 6-Bromo-2,3-difluorobenzoic acid | C7H3BrF2O2 | CID 22320268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 183065-72-7 CAS MSDS (2,3-DIFLUORO-6-BROMOBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. uwosh.edu [uwosh.edu]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,3-difluorobenzoic acid

Foreword: The Strategic Importance of Polysubstituted Aromatics

In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic ring is paramount. Halogenated benzoic acids, in particular, serve as pivotal building blocks, offering a synthetically versatile scaffold for the construction of complex molecular architectures. 6-Bromo-2,3-difluorobenzoic acid (CAS 183065-72-7) is a prime example of such an intermediate, where the interplay of its bromo and fluoro substituents provides multiple reaction handles for subsequent functionalization. This guide provides a comprehensive overview of a robust and regioselective pathway for its synthesis, grounded in the principles of directed ortho-metalation. We will delve into the mechanistic underpinnings of this strategy, provide a field-proven experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

I. Retrosynthetic Analysis and Strategic Approach

The synthesis of polysubstituted aromatic compounds often poses a challenge in achieving the desired regiochemistry through classical electrophilic aromatic substitution, which typically yields mixtures of ortho and para isomers. A more elegant and precise strategy is the Directed ortho-Metalation (DoM) reaction.[1][2][3] This approach leverages the ability of a "Directing Metalation Group" (DMG) to coordinate with an organolithium base, thereby directing the deprotonation of the nearest (ortho) proton.

Our target molecule, 6-Bromo-2,3-difluorobenzoic acid, is ideally suited for a DoM strategy. The logical precursor is the commercially available 1-Bromo-2,3-difluorobenzene. The core transformation involves the introduction of a carboxylic acid group at the C6 position, which is ortho to the bromine atom.

III. Experimental Protocol

This protocol is adapted from established procedures for the lithiation and carboxylation of analogous dihalobenzenes. [4] A. Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-Bromo-2,3-difluorobenzene | 38573-88-5 | 192.99 | 5.00 g | 25.9 | Commercially available, ensure anhydrous. |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 11.4 mL (2.5 M in hexanes) | 28.5 (1.1 eq) | Titrate before use for accurate concentration. |

| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 100 mL | - | Distill from sodium/benzophenone. |

| Carbon Dioxide (CO₂) | 124-38-9 | 44.01 | ~20 g (pellets) | Excess | Dry ice, crush slightly before use. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed (1 M aq.) | - | For acidification during workup. |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed (aq.) | - | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | For drying organic layers. |

B. Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

-

Initial Charging: To the flask, add 1-Bromo-2,3-difluorobenzene (5.00 g, 25.9 mmol) and anhydrous diethyl ether (80 mL) via syringe.

-

Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (11.4 mL of a 2.5 M solution in hexanes, 28.5 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange may be observed, indicating the formation of the aryllithium species.

-

Stirring: Stir the reaction mixture at -78 °C for an additional 1.5 to 2 hours to ensure complete lithiation.

-

Carboxylation: Carefully and quickly add several small pellets of crushed dry ice to the reaction mixture. A vigorous effervescence will occur. Continue adding dry ice until the effervescence subsides, ensuring an excess is present.

-

Warming and Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring. The mixture will typically become a thick white or off-white suspension.

-

Workup - Acidification: Once at room temperature, cautiously quench the reaction by adding 1 M hydrochloric acid (~50 mL) until the aqueous layer is acidic (pH ~1-2, check with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 6-Bromo-2,3-difluorobenzoic acid as a white to off-white solid.

IV. Data and Expected Results

| Parameter | Expected Value/Observation |

| Reaction Time | 3-4 hours (including workup) |

| Yield | 75-85% (based on analogous reactions) |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not widely reported, but expected for a substituted benzoic acid |

| Purity (by NMR/LC-MS) | >97% after recrystallization |

V. Critical Success Factors & Field Insights

-

Anhydrous Conditions are Non-Negotiable: Organolithium reagents are extremely strong bases and will react violently with water. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. The reaction should be maintained under an inert atmosphere (nitrogen or argon) at all times. [5][6]* Temperature Control is Key: The lithiation step must be performed at low temperatures (-78 °C) to prevent side reactions, such as halogen-metal exchange or reaction with the ether solvent. Allowing the temperature to rise prematurely can significantly reduce the yield and purity of the desired product.

-

Quality of n-Butyllithium: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the solution before use to ensure accurate stoichiometry. Using a slight excess (1.1 equivalents) helps to drive the lithiation to completion.

-

Efficient Stirring: During the addition of n-BuLi and dry ice, efficient stirring is necessary to ensure proper mixing and heat dissipation.

VI. Conclusion

The synthesis of 6-Bromo-2,3-difluorobenzoic acid via directed ortho-metalation of 1-Bromo-2,3-difluorobenzene is a highly efficient, regioselective, and scalable method. This guide has detailed the mechanistic rationale, a robust experimental protocol, and the critical parameters necessary for success. By leveraging the principles of DoM, researchers can reliably access this valuable synthetic intermediate, paving the way for further discoveries in medicinal chemistry and materials science.

References

-

Snieckus, V. Directed Ortho Metalation. Toluene- and Furan-Stabilized Carbanions. Chemical Reviews. 1990, 90 (6), 879–933. [Link]

-

Snieckus, V. The Directed Ortho Metalation (DoM) Reaction: A Gateway to Polysubstituted Aromatics and Heteroaromatics. Pure and Applied Chemistry. 2011, 83 (10), 1831-1842. [Link]

-

Valente, C., et al. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. 2024. [Link]

-

Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. [Link]

-

Mortier, J., et al. The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Request PDF. 2025. [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

-

Myers, A. G. Directed Ortho Metalation. Andrew G Myers Research Group, Harvard University. [Link]

-

Pharmarecipereview.com. 2-Bromo-3,4-difluorobenzoic Acid: A Crucial Intermediate in Pharmaceutical Synthesis. Pharmarecipereview.com. [Link]

-

Narasimhan, N. S., et al. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

-

Myers, A. G. Organolithium Reagents. Andrew G Myers Research Group, Harvard University. [Link]

-

Mortier, J. DIRECTED ORTHO METALATION. Unblog.fr. [Link]

-

ResearchGate. Am I overlooking something in n-BuLi reactions?. ResearchGate. 2015. [Link]

-

Iwao, M., & Kuraishi, T. 7-indolinecarboxaldehyde. Organic Syntheses. [Link]

-

Hoppe, D., et al. Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. Request PDF. 2025. [Link]

-

Wikipedia. Directed ortho metalation. Wikipedia. [Link]

-

Gevorgyan, V., et al. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-difluorobenzoic acid, with the CAS number 183065-72-7, is a halogenated aromatic carboxylic acid.[1] Its structural complexity, featuring a bromine atom and two fluorine atoms on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these substituents dictates the molecule's steric and electronic properties, which in turn influence its reactivity and potential applications. Accurate structural elucidation and purity assessment are paramount, and a comprehensive spectroscopic analysis is the cornerstone of this characterization.

This guide provides a detailed exploration of the expected spectroscopic data for 6-Bromo-2,3-difluorobenzoic acid (C₇H₃BrF₂O₂), including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.[1] While experimental spectra for this specific compound are not publicly available, this document, written from the perspective of a Senior Application Scientist, will provide predicted data based on established principles of spectroscopy and analysis of structurally related compounds. The focus will be on the rationale behind the predicted spectral features, offering insights into how the unique substitution pattern of this molecule manifests in each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Bromo-2,3-difluorobenzoic acid is expected to be relatively simple in terms of the number of signals, as there are only two aromatic protons. However, the coupling patterns will be complex due to interactions with each other and with the fluorine atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 8.0 | ddd | JH-H ≈ 8.0, JH-F ≈ 6.0, JH-F ≈ 2.0 | H-4 |

| ~7.2 - 7.4 | t | JH-H ≈ 8.0 | H-5 |

Interpretation and Rationale:

-

H-4 and H-5: The electron-withdrawing nature of the carboxylic acid group, the bromine atom, and the two fluorine atoms will deshield the aromatic protons, causing them to appear at relatively high chemical shifts. The proton at the 4-position (H-4) is expected to be the most deshielded due to its proximity to the fluorine at position 3 and the bromine at position 6. The proton at the 5-position (H-5) will be slightly more shielded.

-

Coupling: The two aromatic protons will exhibit ortho-coupling to each other (JH-H), typically in the range of 7-9 Hz. Additionally, both protons will show coupling to the fluorine atoms. H-4 will couple to both F-3 (ortho-coupling, ³JH-F, typically 5-10 Hz) and F-2 (meta-coupling, ⁴JH-F, typically 1-3 Hz), resulting in a doublet of doublets of doublets (ddd). H-5 will primarily couple to F-3 (meta-coupling, ⁴JH-F) and H-4, and may also show a smaller coupling to F-2, likely resulting in a complex multiplet that could appear as a triplet (t) if the coupling constants are similar.

-

Carboxylic Acid Proton: The carboxylic acid proton (-COOH) will appear as a broad singlet at a very high chemical shift, typically between 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be significantly influenced by the electronegative substituents, and the signals for the fluorinated carbons will exhibit characteristic splitting due to carbon-fluorine coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~165-170 | s | - | C=O |

| ~150-155 | dd | ¹JC-F ≈ 250-260, ²JC-F ≈ 15-25 | C-2 |

| ~145-150 | dd | ¹JC-F ≈ 250-260, ²JC-F ≈ 15-25 | C-3 |

| ~130-135 | d | ³JC-F ≈ 5-10 | C-4 |

| ~125-130 | s | - | C-5 |

| ~115-120 | d | ²JC-F ≈ 20-30 | C-1 |

| ~110-115 | d | ²JC-F ≈ 20-30 | C-6 |

Interpretation and Rationale:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will have the highest chemical shift due to the strong deshielding effect of the two oxygen atoms.

-

Fluorinated Carbons (C-2 and C-3): The carbons directly bonded to fluorine will show very large one-bond coupling constants (¹JC-F) and will be significantly deshielded. They will also exhibit smaller two-bond coupling to the other fluorine atom (²JC-F), resulting in a doublet of doublets for each.

-

Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the combined inductive and resonance effects of the substituents. The carbon bearing the bromine atom (C-6) will be shielded relative to an unsubstituted benzene ring due to the "heavy atom effect". The carbons will also show smaller couplings to the fluorine atoms over two or three bonds.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carbonyl) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1250-1300 | Strong | C-O stretch |

| ~1000-1100 | Strong | C-F stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| ~700-800 | Strong | C-H bend (out-of-plane) |

| Below 600 | Medium | C-Br stretch |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature will be a very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration. Conjugation with the aromatic ring and the presence of electron-withdrawing groups will influence its exact position.

-

Aromatic C=C Stretch: Absorptions of medium intensity around 1600 and 1470 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O and C-F Stretches: Strong absorptions corresponding to the C-O stretch of the carboxylic acid and the C-F stretches are expected in the fingerprint region.

-

C-Br Stretch: The carbon-bromine stretching vibration will appear at a lower frequency, typically below 600 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

Caption: General workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, this will appear as a pair of peaks of almost equal intensity at m/z 236 and 238, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragment Ions:

-

[M - OH]⁺ (m/z 219/221): Loss of a hydroxyl radical from the carboxylic acid group.

-

[M - COOH]⁺ (m/z 191/193): Loss of the entire carboxylic acid group as a radical.

-

[M - Br]⁺ (m/z 157): Loss of the bromine atom.

-

Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of CO (28 Da) or HF (20 Da).

-

Experimental Protocol for Mass Spectrometry

Caption: A simplified workflow for mass spectrometry.

Conclusion

The spectroscopic characterization of 6-Bromo-2,3-difluorobenzoic acid provides a wealth of information for its unambiguous identification and purity assessment. This guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, offering a rationale for the expected spectral features based on the compound's unique substitution pattern. By understanding the interplay of the bromo, difluoro, and carboxylic acid functionalities, researchers can confidently interpret the experimental data they acquire. The provided protocols outline the standard procedures for obtaining high-quality spectroscopic data, forming a crucial part of the analytical workflow in any research or development setting.

References

Sources

6-Bromo-2,3-difluorobenzoic Acid: A Strategic Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 6-Bromo-2,3-difluorobenzoic acid has emerged as a particularly valuable scaffold, offering a unique combination of reactive sites that allow for sequential and regioselective modifications. This guide provides a comprehensive overview of its chemical properties, key synthetic transformations, and applications, underscoring its significance in the development of novel pharmaceuticals and functional materials.

Physicochemical Properties and Structural Attributes

6-Bromo-2,3-difluorobenzoic acid is a polysubstituted aromatic compound with the chemical formula C₇H₃BrF₂O₂.[1][2] Its structure is characterized by a benzoic acid core bearing a bromine atom and two fluorine atoms on the aromatic ring. This specific substitution pattern imparts a unique electronic and steric profile to the molecule, governing its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 183065-72-7 | [1] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][2] |

| Molecular Weight | 237.0 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 117-120 °C | [3] |

| Storage Temperature | 2-8 °C | [3] |

The presence of the electron-withdrawing fluorine atoms and the carboxylic acid group activates the aromatic ring, while the bromine atom provides a versatile handle for cross-coupling reactions. The juxtaposition of these functionalities allows chemists to orchestrate a variety of transformations with a high degree of control.

Core Synthetic Transformations: A Mechanistic Perspective

The synthetic utility of 6-bromo-2,3-difluorobenzoic acid stems from the differential reactivity of its functional groups. The carboxylic acid, the carbon-bromine bond, and the carbon-fluorine bonds can all participate in distinct chemical reactions, enabling a modular approach to the synthesis of complex target molecules.

Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, a functional group prevalent in a vast number of biologically active compounds and pharmaceuticals.[4] This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

Causality in Reagent Selection: The choice of coupling reagent is critical and depends on the specific substrates, particularly the steric hindrance and electronic properties of the amine. For simple, unhindered amines, standard reagents like dicyclohexylcarbodiimide (DCC) may suffice. However, for more challenging couplings involving electron-deficient or sterically hindered amines, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic anhydride) are often employed to achieve high yields.[5] The addition of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation: To a solution of 6-bromo-2,3-difluorobenzoic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add the coupling reagent (1.1-1.5 equiv) and a base (2.0-3.0 equiv). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Workflow for amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[7]

Mechanistic Insight: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the reaction. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl, making the C-Br bond of 6-bromo-2,3-difluorobenzoic acid an ideal reaction partner.[6][7] The fluorine atoms on the ring do not typically participate in these reactions under standard Suzuki conditions, allowing for selective functionalization at the bromine-bearing carbon.[6]

Experimental Protocol: Typical Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 6-bromo-2,3-difluorobenzoic acid (or its ester/amide derivative) (1.0 equiv), the desired aryl or alkyl boronic acid or ester (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

While the carbon-fluorine bond is generally robust, the presence of two fluorine atoms and a carboxylic acid group makes the aromatic ring of 6-bromo-2,3-difluorobenzoic acid susceptible to nucleophilic aromatic substitution (SₙAr) under certain conditions.[9] This reaction involves the displacement of one of the fluorine atoms by a strong nucleophile.

Understanding Reactivity: The rate of SₙAr reactions is highly dependent on the electronic nature of the aromatic ring.[10] The electron-withdrawing effect of the other substituents on the ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.[9] The position of substitution (ortho or para to an activating group) is also a critical factor.[10]

Applications in Drug Discovery and Materials Science

The versatility of 6-bromo-2,3-difluorobenzoic acid as a synthetic building block has led to its use in the development of a wide range of molecules with important applications.

-

Medicinal Chemistry: Polysubstituted benzoic acids are common structural motifs in many pharmaceuticals. The ability to introduce diverse functionalities onto the 6-bromo-2,3-difluorobenzoic acid scaffold makes it a valuable starting material for the synthesis of novel drug candidates.[11] For instance, related structures have been utilized in the development of inhibitors for challenging biological targets.[6] The strategic incorporation of fluorine atoms can also enhance the metabolic stability and binding affinity of drug molecules.[12]

-

Materials Science: The unique electronic properties imparted by the fluorine and bromine substituents make this compound and its derivatives of interest in the field of materials science, particularly for the synthesis of organic electronic materials and liquid crystals.

Analytical Characterization

The identity and purity of 6-bromo-2,3-difluorobenzoic acid and its derivatives are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for elucidating the structure of the molecule and confirming the success of synthetic transformations.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Safety and Handling

As with all laboratory chemicals, 6-bromo-2,3-difluorobenzoic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13][14] It is known to cause skin and eye irritation and may cause respiratory irritation.[14][15] Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

Conclusion

6-Bromo-2,3-difluorobenzoic acid is a powerful and versatile building block that offers chemists a wide range of synthetic possibilities. Its unique combination of reactive sites allows for the controlled and sequential introduction of various functional groups, making it an invaluable tool in the synthesis of complex molecules for applications in drug discovery, agrochemicals, and materials science. A thorough understanding of its reactivity and the careful selection of reaction conditions are key to unlocking its full potential in the laboratory.

References

-

PubChem. 6-Bromo-2,3-difluorobenzoic acid. [Link]

-

Twist, C., et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 2020. [Link]

-

Zhang, W. Green Chemistry Techniques for Small-Scale Organic Synthesis. ResearchGate, 2009. [Link]

-

CP Lab Safety. 6-Bromo-2,3-difluorobenzoic acid, 97% Purity. [Link]

-

Chembeez. 6-bromo-2,3-difluorobenzoic acid, 95%. [Link]

- Google Patents. Method for preparing 4 - bromine 2, 6 - difluoro benzoic acid.

-

Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009. [Link]

-

Angene Chemical. Safety Data Sheet: 4-Bromo-2,6-difluorobenzoic acid. [Link]

-

Dunås, F., et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 2015. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Iaroshenko, V. O., et al. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 2021. [Link]

-

Vapourtec. Aromatic Substitution. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Sharma, A. K., et al. A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 2017. [Link]

-

Ozerskaya, A. V., et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022. [Link]

-

Knapik, A. A., et al. 2,3-Difluorobenzoic acid. Acta Crystallographica Section E, 2008. [Link]

-

Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

-

Schmidt, J., & O’Brien, E. M. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Organic Letters, 2020. [Link]

-

MQC. 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride. [Link]

-

Stella, V. J., & Nti-Addae, K. W. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 2024. [Link]

-

ChemBeats. Leveraging 3-Bromo-2,6-difluorobenzoic Acid for Innovation. [Link]

-

Deutsche Forschungsgemeinschaft. 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. The MAK Collection for Occupational Health and Safety, 2022. [Link]

-

PubChem. Canrenone. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 6-bromo-2,3-difluorobenzoic acid, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. 183065-72-7 CAS MSDS (2,3-DIFLUORO-6-BROMOBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-6-bromo-3,5-difluorobenzoic acid | Benchchem [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. aksci.com [aksci.com]

Reactivity of the bromine atom in 6-Bromo-2,3-difluorobenzoic acid

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 6-Bromo-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Bromo-2,3-difluorobenzoic acid (CAS No. 183065-72-7) is a polyfunctionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is primarily dictated by the reactivity of its carbon-bromine bond, which serves as a versatile handle for introducing molecular complexity. This technical guide provides a comprehensive analysis of the factors governing the reactivity of this bromine atom, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will explore the electronic and steric influences of the adjacent fluorine and carboxylic acid substituents, the strategic necessity of functional group protection, and provide field-proven protocols for its transformation.

Molecular Structure and Strategic Importance

6-Bromo-2,3-difluorobenzoic acid is a benzene ring substituted with three distinct functionalities: a bromine atom, two fluorine atoms, and a carboxylic acid group.[1] This unique arrangement makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The strategic placement of the substituents allows for selective, stepwise functionalization, with the C-Br bond being the most labile site for transformations under standard cross-coupling conditions.

The core value of this molecule lies in its capacity to act as a scaffold. The bromine atom can be replaced by a wide variety of carbon and heteroatom nucleophiles, while the carboxylic acid provides a handle for amide bond formation or other derivatizations, and the fluorine atoms can modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final compound.

Synthesis and Availability

6-Bromo-2,3-difluorobenzoic acid is commercially available from various chemical suppliers.[1] For laboratory-scale synthesis, a plausible and effective route is through directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization of aromatic rings.[2]

The logical precursor for this synthesis is 1-bromo-2,3-difluorobenzene.[3] In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position.[2] While bromine itself is a weak DMG, the fluorine atoms on the ring strongly influence the regioselectivity of lithiation. The proposed synthesis involves the deprotonation of the C-6 position, which is ortho to the bromine atom, followed by quenching the resulting aryllithium intermediate with carbon dioxide.

Caption: Proposed synthetic workflow via Directed ortho-Metalation.

Proposed Synthetic Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: Add 1-bromo-2,3-difluorobenzene (1.0 eq) to the cooled THF.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium species.

-

Carboxylation: Add crushed dry ice (solid CO₂, excess) to the reaction mixture in portions. The reaction is highly exothermic.

-

Workup: Once the addition is complete, allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1M hydrochloric acid (HCl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data

All quantitative data for 6-Bromo-2,3-difluorobenzoic acid are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 183065-72-7[1] |

| Molecular Formula | C₇H₃BrF₂O₂[1] |

| Molecular Weight | 237.00 g/mol [1] |

| Appearance | Off-white to light yellow solid |

| Melting Point | 117-120 °C |

| Storage | Sealed in dry, room temperature[1] |

Core Reactivity Analysis: The Carbon-Bromine Bond

The synthetic utility of 6-Bromo-2,3-difluorobenzoic acid is dominated by the reactivity of the C-Br bond. This bond is significantly more susceptible to oxidative addition by transition metal catalysts, particularly palladium(0), than the highly stable C-F or C-H bonds on the aromatic ring. This differential reactivity is the cornerstone of its application as a synthetic building block.

Electronic and Steric Influences

-

Bond Dissociation Energies: The average bond dissociation energy of a C-Br bond in an aryl system is approximately 335 kJ/mol, whereas the C-F bond is significantly stronger at around 520-540 kJ/mol.[4] This large energy difference ensures that under typical palladium-catalyzed cross-coupling conditions, the C-Br bond is selectively cleaved while the C-F bonds remain intact.

-

ortho-Fluorine Effect: The fluorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect, which can influence the electron density of the adjacent C-Br bond and the overall ring. This electronic perturbation can facilitate the oxidative addition step in palladium catalysis.[5] Furthermore, ortho-fluorine substituents are known to direct C-H activation, though this is a less favorable pathway compared to C-Br activation in cross-coupling.[6]

-

ortho-Carboxylic Acid Effect: The carboxylic acid group at the C-1 position introduces steric hindrance around the C-Br bond. More importantly, its acidic proton can interfere with basic reagents used in many coupling reactions. In its deprotonated (carboxylate) form, it can act as a directing group for ortho C-H activation, a competing reactivity pathway.[7] To avoid these complications and ensure clean reactivity at the C-Br bond, protection of the carboxylic acid is often a critical first step.

The Strategic Necessity of Carboxylic Acid Protection

In many palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, a base is required. The acidic proton of the carboxylic acid would quench the base, and the resulting carboxylate can potentially coordinate to the palladium catalyst, inhibiting its activity. Therefore, converting the carboxylic acid to a less reactive ester is a common and often essential strategy. Patent literature demonstrates the utility of this approach, where 6-bromo-2,3-difluorobenzoic acid is first converted to its methyl ester before subsequent transformations.[8][9]

Protocol 4.2.1: Fischer Esterification (Acid-Catalyzed) This is a classical method suitable for robust substrates.

-

Setup: Dissolve 6-bromo-2,3-difluorobenzoic acid (1.0 eq) in methanol (MeOH, excess).[8]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 eq) to the solution.[8]

-

Reaction: Heat the mixture at reflux for 12-18 hours, monitoring by TLC or LC-MS.[8]

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an organic solvent like dichloromethane (CH₂Cl₂).[8]

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be purified further if necessary.[8]

Protocol 4.2.2: Williamson Ether Synthesis (Base-Mediated) This method uses milder conditions and is suitable for more sensitive substrates.

-

Setup: Dissolve 6-bromo-2,3-difluorobenzoic acid (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9]

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.2 eq).[9]

-

Alkylating Agent: Add methyl iodide (MeI, 1.2 eq) and stir the mixture at room temperature.[9]

-

Reaction: Monitor the reaction by TLC or LC-MS until completion.

-

Workup: Dilute the reaction with water and extract with ethyl acetate.[9]

-

Purification: Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the methyl 6-bromo-2,3-difluorobenzoate.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in the (esterified) molecule is an excellent electrophilic partner for a range of palladium-catalyzed cross-coupling reactions. These reactions proceed via a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

4.3.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound (e.g., a boronic acid or ester). While no specific examples utilizing 6-bromo-2,3-difluorobenzoic acid are prominently documented in peer-reviewed literature, its structure is highly analogous to substrates that undergo this transformation efficiently. The following table and protocol are representative for similar bromobenzoic acid derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromobenzoic Acid Derivatives

| Catalyst / Ligand | Base | Solvent | Temp. | Yield (%) | Reference |

| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 95 | [10] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 °C | ~85 | [10] |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 °C | High | [10] |

Representative Protocol: Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki coupling reaction.

-